4,4-cyclohexylidene bisphenol
Description
4,4'-Cyclohexylidene bisphenol, also known by the common synonym Bisphenol Z (BPZ), is an organic compound that has garnered significant interest in the field of chemical research. nih.govbiocrick.com Structurally, it is a diarylmethane characterized by two phenol (B47542) groups linked by a central cyclohexylidene bridge. nih.govchemblink.com This bisphenol serves as a crucial monomer and intermediate in the synthesis of a variety of polymer materials. guidechem.com
Table 1: Chemical Identifiers for 4,4'-Cyclohexylidene Bisphenol
| Identifier | Value |
|---|---|
| IUPAC Name | 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol nih.gov |
| CAS Number | 843-55-0 sigmaaldrich.com |
| Molecular Formula | C18H20O2 chemicalbook.com |
| Molecular Weight | 268.35 g/mol sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H20O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h5-14,19-20H,1-4H2 |
InChI Key |
WZCQOMUGRAWORP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Process Optimization for 4,4 Cyclohexylidene Bisphenol
Acid-Catalyzed Condensation Routes
The industrial production of 4,4-cyclohexylidene bisphenol, also known as Bisphenol Z (BPZ), predominantly relies on the acid-catalyzed condensation of phenol (B47542) with cyclohexanone (B45756). This electrophilic aromatic substitution reaction is a cornerstone of its synthesis, providing a direct pathway to this crucial monomer. researchgate.net
Conventional Reaction Pathways (Phenol with Cyclohexanone)
The fundamental and most conventional method for synthesizing this compound involves the direct reaction of phenol and cyclohexanone. asianpubs.org In a typical laboratory-scale synthesis, cyclohexanone is saturated with dry hydrogen chloride (HCl) gas. asianpubs.orgasianpubs.org Subsequently, phenol is added to the mixture. asianpubs.orgasianpubs.org The reaction vessel is then kept in an atmosphere of dry HCl gas for an extended period, often up to two days, to facilitate the condensation reaction. asianpubs.orgasianpubs.org The resulting product, a white solid, is then isolated by pouring the reaction mixture into crushed ice, followed by filtration, washing with water, and purification through recrystallization from a suitable solvent like toluene. asianpubs.org
This reaction can be represented by the following simplified chemical equation:
Cyclohexanone + 2 Phenol (in the presence of an acid catalyst) → 4,4'-Cyclohexylidenebisphenol + Water
An alternative approach within this conventional framework involves using a mixture of hydrochloric acid and acetic acid as the catalyst system. core.ac.uk The reaction is carried out at a moderately elevated temperature for several hours to drive the condensation. core.ac.uk
Role of Acidic Catalysts in Yield and Selectivity
The choice and concentration of the acidic catalyst are critical factors that significantly influence the yield and selectivity of the this compound synthesis. Strong acids are essential to protonate the carbonyl oxygen of cyclohexanone, thereby activating it for electrophilic attack by the electron-rich phenol rings.
Commonly employed acid catalysts include:
Hydrogen Chloride (HCl): Dry HCl gas is a frequently used catalyst that promotes the reaction with good efficiency. asianpubs.orgasianpubs.orgguidechem.com Using gaseous HCl can minimize the presence of water, which can negatively impact the reaction equilibrium. guidechem.com
Sulfuric Acid (H₂SO₄): While effective in promoting the condensation, the sulfuric acid method is an older process. guidechem.com It is often associated with a higher number of side reactions and the formation of numerous impurities, which complicates the purification process and can affect the final product's quality. guidechem.com The corrosive nature of sulfuric acid and the challenges in recycling the waste acid have led to its gradual replacement by other catalysts. guidechem.com
Hydrochloric Acid (aqueous): Concentrated hydrochloric acid is also utilized. guidechem.com However, the water present in aqueous HCl can hinder the reaction's progress, sometimes necessitating the use of a dehydrating agent like calcium chloride. guidechem.com
The catalyst's role extends beyond simply initiating the reaction. It also influences the isomeric purity of the final product. The primary desired product is the p,p' isomer (4,4'-cyclohexylidene bisphenol), where both phenol groups are attached at the para position relative to the hydroxyl group. However, side reactions can lead to the formation of other isomers, such as the o,p' isomer. The selectivity towards the desired p,p' isomer is a key performance indicator for the catalytic system.
Process Parameters and Their Chemical Influence
Optimizing process parameters is crucial for maximizing the yield and purity of this compound while minimizing side product formation. Key parameters include:
Temperature: The reaction temperature affects the rate of condensation. While some methods are conducted at room temperature over an extended period asianpubs.orgasianpubs.org, others utilize elevated temperatures (e.g., 50-55°C or 80-100°C) to accelerate the reaction. core.ac.uk However, excessively high temperatures can promote the formation of undesired byproducts.
Molar Ratio of Reactants: The stoichiometry of phenol to cyclohexanone is a critical parameter. An excess of phenol is typically used to drive the reaction towards the formation of the bisphenol and to minimize the self-condensation of cyclohexanone or the formation of mono-phenol adducts. juniperpublishers.com
Reaction Time: The duration of the reaction is adjusted to ensure maximum conversion of the reactants. This can range from a few hours to several days, depending on the catalyst and temperature used. asianpubs.orgasianpubs.orgcore.ac.uk
Solvent: While some syntheses are performed without a solvent, others employ solvents like toluene. guidechem.com The solvent can help to control the reaction temperature and facilitate the handling of the reaction mixture.
Catalyst Concentration: The amount of acid catalyst used must be carefully controlled. Sufficient catalyst is needed to achieve a reasonable reaction rate, but excessive amounts can lead to increased side reactions and corrosion issues. guidechem.com
| Parameter | Influence on Synthesis | Typical Range/Condition |
| Catalyst | Influences reaction rate, yield, and selectivity. guidechem.com | Dry HCl gas, H₂SO₄, HCl/CH₃COOH mixture. asianpubs.orgcore.ac.ukguidechem.com |
| Temperature | Affects reaction kinetics and byproduct formation. core.ac.uk | Room temperature to 100°C. asianpubs.orgasianpubs.org |
| Reactant Ratio | An excess of phenol favors bisphenol formation. juniperpublishers.com | Phenol:Cyclohexanone > 2:1. |
| Reaction Time | Determines the extent of reactant conversion. | Several hours to multiple days. asianpubs.orgcore.ac.uk |
Novel and Green Chemistry Approaches in Synthesis
In response to the environmental and efficiency drawbacks of conventional acid catalysts, research has focused on developing more sustainable and effective synthetic routes. Heterogeneous catalysts, particularly zeolites, have emerged as promising alternatives.
Zeolite-Catalyzed Syntheses
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them highly effective and shape-selective catalysts. espublisher.com Their use in bisphenol synthesis offers several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. google.com
Beta zeolite, a large-pore zeolite, has shown significant promise in the synthesis of bisphenols, including 4,4'-cyclohexylidene bisphenol (referred to as bisphenol Z in some literature). google.com Its three-dimensional pore structure allows for the diffusion of the relatively bulky reactant and product molecules. espublisher.com The acidic form of beta zeolite (H-Beta) is particularly effective for this condensation reaction. google.com
Isomorphic Substitution:
A key strategy to enhance the catalytic properties of beta zeolite is isomorphic substitution. This involves replacing some of the aluminum (Al³⁺) or silicon (Si⁴⁺) atoms in the zeolite framework with other metal ions without changing the crystal structure. espublisher.comresearchgate.net
Substitution of Aluminum: The partial or total isomorphic substitution of aluminum with elements like boron (B), iron (Fe), or gallium (Ga) can modify the acidity and catalytic performance of the beta zeolite. google.comgoogle.com For instance, the substitution of aluminum with boron can affect the concentration and strength of the acid sites. researchgate.net Studies have shown that [Al, B]-Beta zeolites, containing both aluminum and boron in the framework, can exhibit larger specific surface areas and a high concentration of Lewis acidic sites. researchgate.net
Impact on Acidity: The replacement of Si⁴⁺ with a trivalent cation like Al³⁺ creates a net negative charge in the framework, which is balanced by a proton (H⁺), giving rise to Brønsted acidity. espublisher.com The strength and density of these acid sites are crucial for the catalytic activity and can be tuned by the Si/Al ratio and through isomorphic substitution. espublisher.com
The use of isomorphously substituted beta zeolites can lead to improved yields and better selectivity compared to conventional catalysts. google.com Furthermore, these solid acid catalysts can be regenerated, for example, by heat treatment, which aligns with the principles of green chemistry. google.com
| Catalyst Type | Key Features | Advantages in Synthesis |
| Beta Zeolite (H-Beta) | Strong Brønsted acidity, large pore structure. espublisher.comgoogle.com | High activity, reusability, reduced corrosion. google.com |
| Isomorphously Substituted Beta Zeolite (e.g., with B, Fe, Ga) | Modified acidity and surface properties. google.comresearchgate.net | Potentially higher yield and selectivity. google.com |
Surfactant-Assisted Condensation
Surfactant-assisted synthesis has emerged as a promising method to improve the efficiency of bisphenol production. Surfactants can influence the reaction environment, leading to better dispersion of reactants and potentially higher yields and purity. researchgate.netnih.gov
One notable approach involves the use of cetyltrimethylammonium chloride in conjunction with 3-mercaptopropionic acid as a catalyst system. researchgate.net This method has been reported to produce 4,4'-cyclohexylidenebisphenol in extremely high purity and yields. researchgate.net The surfactant is believed to facilitate the interaction between the reactants, promoting the condensation reaction. researchgate.netnih.gov Research has also explored the use of other surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB), in multiphase solvent systems to control the nucleation and growth of the product crystals. nih.gov
Mercaptopropionic Acid as Catalyst/Co-catalyst
3-Mercaptopropionic acid (3-MPA) plays a significant role as both a catalyst and a co-catalyst in the synthesis of bisphenols, including 4,4'-cyclohexylidenebisphenol. mdpi.comacs.orgrsc.org It is often used in conjunction with a primary acid catalyst, such as a strong inorganic acid or an acidic ion-exchange resin. acs.orgrsc.org
The mechanism of action for 3-MPA involves the formation of a hemimercaptoketal intermediate by reacting with the ketone. mexeo.pl This is followed by protonation and dehydration to form a more stable carbocation, which then reacts with phenol to yield the bisphenol product, regenerating the thiol in the process. mexeo.pl
A synergistic catalytic system composed of ZnCl2 and 3-mercaptopropionic acid has been developed, offering a strong inorganic acid-free alternative for bisphenol synthesis. acs.orgfigshare.com This system operates through a Lewis–Brønsted acid mechanism where the Zn2+ activates the carbonyl group of the ketone, facilitating protonation by the Brønsted acid (3-MPA). acs.org This method has demonstrated high selectivity for the desired bisphenol product. acs.org
| Catalyst System | Reactants | Conditions | Selectivity/Yield | Reference |
| ZnCl2 and 3-mercaptopropionic acid | Ketones and Phenols/Phenoxyethanol | 110 °C, 2 h | Up to 96.4% selectivity | acs.org |
| Strong acidic cation exchange resin and 3-mercaptopropionic acid | 9-fluorenone and Phenol | 100 °C, 10 h | 84.2% - 86.7% yield | rsc.org |
| Cetyltrimethylammonium chloride and 3-mercaptopropionic acid | Substituted phenols and cyclic ketones | Not specified | High purity and yields | researchgate.net |
Purification and Isolation Techniques for Synthetic Products
The purification of 4,4'-cyclohexylidenebisphenol from the crude reaction mixture is critical to obtain a high-purity monomer suitable for polymerization. Common impurities include isomers, unreacted starting materials, and by-products. epo.orgguidechem.com Adductive crystallization is a widely employed purification method. epo.orgresearchgate.net
This technique involves crystallizing the bisphenol as an adduct with phenol. epo.orgresearchgate.net The crude product is dissolved in a suitable solvent, often containing phenol, and then cooled to induce crystallization of the bisphenol-phenol adduct. epo.orggoogle.com This process effectively separates the desired bisphenol from many impurities. researchgate.net The adduct crystals are typically larger and have a higher purity compared to those obtained by conventional cooling methods. epo.org The mother liquor, containing impurities and residual bisphenol, can be recycled back into the condensation reactor. epo.org
Various techniques are employed to control the crystallization process and improve crystal quality. One method involves adding an inert, volatile liquid aliphatic hydrocarbon to the crude mixture. epo.org The boiling of this liquid helps to remove the heat of crystallization, leading to the formation of larger, purer adduct crystals without direct contact with an external cooling surface. epo.org
After crystallization, the purified product is isolated through filtration. The filter cake is then washed, typically with hot deionized water, to remove any remaining phenol and other soluble impurities until a neutral pH is achieved. mdpi.comguidechem.com The final step is drying the purified crystals. guidechem.com Recrystallization from solvents like ethanol (B145695) can be performed to achieve even higher purity. mdpi.comguidechem.com
Other purification techniques that have been explored for bisphenols and related compounds include liquid-liquid extraction, Soxhlet extraction, solid-phase extraction, and various forms of chromatography. arcjournals.orghilarispublisher.com
| Purification Step | Description | Key Parameters | Outcome | Reference |
| Adduct Crystallization | Formation of a crystalline adduct of the bisphenol with phenol to separate it from impurities. | Solvent (e.g., phenol), temperature control, optional use of volatile hydrocarbons for cooling. | Increased crystal size and purity. | epo.orgresearchgate.netgoogle.com |
| Filtration | Separation of the crystallized adduct from the mother liquor. | Vacuum filtration is common. | Isolation of the solid product. | mdpi.comguidechem.com |
| Washing | Removal of residual phenol and other soluble impurities from the crystals. | Typically washed with hot deionized water until pH is neutral. | Purified filter cake. | mdpi.comguidechem.com |
| Drying | Removal of residual solvent from the purified crystals. | Often performed under vacuum. | Final, dry, high-purity product. | guidechem.com |
| Recrystallization | Further purification by dissolving the product in a hot solvent and allowing it to re-crystallize upon cooling. | Solvent (e.g., absolute ethanol). | White crystals with high purity (e.g., 98.4% yield). | guidechem.com |
Iii. Chemical Modification and Derivatization Chemistry of 4,4 Cyclohexylidene Bisphenol
Synthesis of Phenoxy Acetic Acid Derivatives
Phenoxy acetic acid derivatives of 4,4'-cyclohexylidene bisphenol can be synthesized, which are of interest in various chemical applications.
The synthesis of 4,4'-cyclohexylidene diphenyloxy acetic acids is achieved through the reaction of 4,4'-cyclohexylidene bisphenol with chloroacetic acid. orientjchem.org The process involves first converting the bisphenol to its disodium (B8443419) salt by dissolving it in a sodium hydroxide (B78521) solution. orientjchem.org Subsequently, chloroacetic acid is added dropwise to the solution with vigorous stirring. orientjchem.org The reaction mixture is then heated under reflux for several hours to yield the desired phenoxy acetic acid derivative. orientjchem.org
A typical procedure involves dissolving 0.1 mole of the bisphenol in a solution containing 0.4 mole of sodium hydroxide. To this, 0.2 mole of chloroacetic acid is added, and the mixture is refluxed at 60°C for 4 hours. orientjchem.org The resulting products are then washed and can be recrystallized to obtain shining crystals. orientjchem.org
The structure of the parent bisphenol, including the presence of substituents on the aromatic rings, can influence the formation and properties of the resulting phenoxy acetic acid derivatives. Research has been conducted on 4,4'-cyclohexylidene bisphenols with hydrogen, methyl (CH₃), and chloro (Cl) substituents on the phenyl rings. orientjchem.org While the core reaction methodology remains the same, the nature of these substituents can affect the reactivity of the phenolic hydroxyl groups and the characteristics of the final product. orientjchem.org For instance, the synthesis of R,R',4,4'-cyclohexylidene diphenyloxy acetic acids, where R and R' can be H, CH₃, or Cl, has been reported. orientjchem.org
Formation of Cyclic Diesters
4,4'-Cyclohexylidene bisphenol serves as a precursor for the synthesis of macrocyclic compounds, specifically cyclic diesters. asianpubs.orgresearchgate.net These large-ring structures are formed by reacting the bisphenol with various diacyl chlorides. asianpubs.org
The primary challenge in synthesizing macrocycles is to favor the intramolecular ring-closing reaction over the competing intermolecular polymerization. wikipedia.org The key step is the formation of the macrocyclic ring from a linear precursor. asianpubs.org A common strategy involves the reaction of the disodium salt of 4,4'-cyclohexylidene bisphenol with a diacyl chloride, such as butan-1,4-dioyl chloride, hexan-1,6-dioyl chloride, or decan-1,10-dioyl chloride, in a suitable solvent like cyclohexane (B81311). asianpubs.org
The reaction involves first preparing the sodium salt of the bisphenol by reacting it with metallic sodium. asianpubs.org This salt is then reacted with the diacyl chloride. After the reaction is complete, the product is typically extracted and purified. asianpubs.org
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| 4,4'-Cyclohexylidene bisphenol | Butan-1,4-dioyl chloride | 4,4'-Cyclohexylidene bisphenyl butan-1,4-dioate | 71 | 204 |
| 4,4'-Cyclohexylidene bisphenol | Hexan-1,6-dioyl chloride | 4,4'-Cyclohexylidene bisphenyl hexan-1,6-dioate | - | - |
| 4,4'-Cyclohexylidene bisphenol | Decan-1,10-dioyl chloride | 4,4'-Cyclohexylidene bisphenyl decan-1,10-dioate | - | - |
| Data sourced from Jayamani, V., & Prathipa, C. (2011). asianpubs.org |
To maximize the yield of the cyclic diester and minimize the formation of linear oligomers, high dilution techniques are commonly employed. asianpubs.orgwikipedia.org The principle behind this method is to maintain a very low concentration of the reactants, thereby promoting the intramolecular cyclization over intermolecular reactions. wikipedia.orgresearchgate.net This is typically achieved by the slow, dropwise addition of one reactant (e.g., the diacyl chloride solution) to a large volume of the solvent containing the other reactant (the bisphenolate salt) over an extended period. asianpubs.orgcambridgescholars.com The rate of addition is controlled so that the starting material flows into the reaction flask at approximately the same rate as the cyclized product is formed. asianpubs.org For example, a solution of hexan-1,6-dioyl chloride in cyclohexane was added dropwise to a boiling solution of the sodium salt of 4,4'-cyclohexylidene bisphenol over 10 hours. asianpubs.org In another instance, the addition of decan-1,10-dioyl chloride was carried out over 4 days. asianpubs.org
Coordination Chemistry: Metal Complexation Studies
The phenolic oxygen atoms of 4,4'-cyclohexylidene bisphenol can act as ligands, coordinating with metal ions to form metal complexes. asianpubs.org This has been demonstrated through the synthesis and characterization of cobalt(III) and ruthenium(III) complexes. asianpubs.org
The synthesis of these complexes typically involves reacting the sodium salt of 4,4'-cyclohexylidene bisphenol with a metal salt, such as cobalt(II) chloride or ruthenium trichloride (B1173362), in a suitable solvent. asianpubs.org For example, tris[cyclohexane-1-(4-hydroxyphenyl,4'-oxyphenyl)]ruthenium(III) was prepared by refluxing the sodium salt of the bisphenol with ruthenium trichloride in a water bath for 12 hours. asianpubs.org The resulting complexes are often colored solids that can be purified by recrystallization. asianpubs.org
Characterization using techniques like IR spectroscopy confirms the coordination of the bisphenol to the metal center. asianpubs.org A key indicator is the change in the O-H stretching frequency of the phenol (B47542) group. In the metal complexes of 4,4'-cyclohexylidene bisphenol, one of the phenolic O-H stretching bands is absent, and the other shifts to a lower frequency compared to the free ligand. asianpubs.org Furthermore, new bands corresponding to the metal-oxygen (M-O) stretching frequency appear in the spectra of the complexes. asianpubs.org
| Complex | Metal | Yield (%) | Melting Point (°C) | ν(M-O) (cm⁻¹) |
| Tris[cyclohexane-1-(4-hydroxyphenyl,4'-oxyphenyl)]cobalt(III) | Co(III) | 80 | 185 | 471 |
| Tris[cyclohexane-1-(4-hydroxyphenyl,4'-oxyphenyl)]ruthenium(III) | Ru(III) | 85 | 178 | 557 |
| Data sourced from Jayamani, V., & Kalpana, V. (2008). asianpubs.org |
Synthesis of Cobalt(III) Complexes
The synthesis of Cobalt(III) complexes involving 4,4-cyclohexylidene bisphenol has been explored, often utilizing it as a precursor ligand. One direct method involves reacting this compound with a cobalt salt. A study details the synthesis of tris[cyclohexane-1-(4-hydroxyphenyl,4'-oxyphenyl)]cobalt(III) by reacting the bisphenol ligand with cobalt(III) chloride. asianpubs.org In this reaction, the bisphenol acts as a bidentate ligand, coordinating to the cobalt ion through the oxygen atoms of the phenolic hydroxyl groups after deprotonation. The resulting complex exhibits an octahedral geometry. asianpubs.org
The general approach for synthesizing such complexes involves dissolving the this compound ligand in a suitable solvent, followed by the addition of a cobalt salt, often under conditions that facilitate the formation of the complex. asianpubs.orgsemanticscholar.org Characterization of these complexes is typically performed using techniques like IR and UV-Vis spectroscopy. For instance, the electronic spectrum of a synthesized Co(III) complex of this compound shows absorption peaks at 350 nm and 525 nm, which are assigned to ¹A₁g→¹T₁g and ¹A₁g→¹T₂g d-d transitions, respectively, supporting an octahedral geometry. asianpubs.org
In a broader context, cobalt(III) complexes are often synthesized with Schiff base ligands derived from various aldehydes and amines. asianpubs.orgrsc.orgcore.ac.uk While not directly using this compound as the Schiff base precursor in the cited literature, the general synthetic methodology is relevant. Typically, a cobalt(II) salt is mixed with a pre-synthesized Schiff base ligand; the cobalt(II) is then oxidized to cobalt(III) during the reaction, often by air or another oxidizing agent. semanticscholar.orgcore.ac.uk The final complex precipitates from the solution and is collected by filtration. semanticscholar.org
Table 1: Spectroscopic Data for Cobalt(III) Complex of 4,4'-Cyclohexylidene Bisphenol
| Property | Value/Observation | Reference |
|---|---|---|
| UV-Vis Peaks | 350 nm (¹A₁g→¹T₁g) | asianpubs.org |
| 525 nm (¹A₁g→¹T₂g) | asianpubs.org |
| Geometry | Octahedral | asianpubs.org |
Synthesis of Ruthenium(III) Complexes
Similar to cobalt, ruthenium(III) complexes of this compound have been synthesized and characterized. A specific example is the synthesis of tris[cyclohexane-1-(4-hydroxyphenyl,4'-oxyphenyl)]ruthenium(III). asianpubs.org This synthesis is achieved by reacting this compound with a ruthenium(III) source, such as purified ruthenium(III) chloride (RuCl₃·3H₂O). asianpubs.orgsrce.hr
The general procedure involves reacting the ligand with the ruthenium salt in a 2:1 molar ratio in a solvent like absolute ethanol (B145695). srce.hr The mixture is typically heated and stirred for several hours to ensure the completion of the reaction. srce.hrmdpi.com The resulting complex can then be isolated from the reaction mixture. The coordination of the bisphenol to the ruthenium center creates a stable complex, which, like the cobalt analogue, is proposed to have an octahedral structure. asianpubs.org
Spectroscopic analysis is crucial for characterization. The UV-Vis spectrum for the Ru(III) complex of this compound shows two characteristic peaks at 375 nm and 520 nm. These are assigned to the ligand-to-metal charge transfer (LMCT) bands of ²T₂g→²A₂g and ²T₂g→²T₁g, respectively, which is consistent with an octahedral geometry around the Ru(III) ion. asianpubs.org
Table 2: Spectroscopic Data for Ruthenium(III) Complex of 4,4'-Cyclohexylidene Bisphenol
| Property | Value/Observation | Reference |
|---|---|---|
| UV-Vis Peaks | 375 nm (²T₂g→²A₂g) | asianpubs.org |
| 520 nm (²T₂g→²T₁g) | asianpubs.org |
| Geometry | Octahedral | asianpubs.org |
Carboxylic Acid and Ester Derivatives
Carboxylic acid derivatives are a class of organic compounds formed by replacing the hydroxyl (-OH) group of a carboxylic acid with another substituent. numberanalytics.com Ester derivatives, in particular, are synthesized from carboxylic acids and alcohols. In the context of this compound, its phenolic hydroxyl groups can react with carboxylic acids or their activated forms (like acyl chlorides) to form esters. uomustansiriyah.edu.iq
These esterification reactions are fundamental in polymer chemistry. For example, this compound is used as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. nii.ac.jp The reaction links the bisphenol units through ester bonds, forming a long polymer chain. One study describes the synthesis of a polyester (B1180765) from 2,7-dibromo-9,10-dihydrophenanthrene (B3054703) and various bisphenols, including 4,4'-cyclohexylidene bisphenol, through a carbonylation-polycondensation reaction. nii.ac.jp The resulting polymer, poly[oxy-1,4-phenylenecyclohexylidene-1,4-phenyleneoxycarbonyl(9,10-dihydro-2,7-phenanthrenediyl)carbonyl], demonstrates how the bisphenol is incorporated into a polyester structure. nii.ac.jp
Derivatives with Alkyl and Substituted Phenol Moieties
The structure of this compound can be modified not only at the hydroxyl groups but also on the phenol rings themselves or by using substituted versions of the bisphenol as starting materials.
Derivatives with Alkyl Moieties: A key example of a derivative with alkyl moieties is 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane, also known as 4,4'-Cyclohexylidenebis(2-methylphenol). nih.gov This compound is a derivative of this compound where each phenol ring is substituted with a methyl group (an alkyl moiety) at the ortho position relative to the hydroxyl group. nih.gov Such substitutions can influence the compound's physical properties and reactivity.
Derivatives with Substituted Phenol Moieties (Ester Derivatives): Ester derivatives can be formed that incorporate substituted phenol moieties. While direct examples involving this compound are specific, the general principle can be applied. For instance, carbonate esters of phenols with structures containing alkyl chains have been synthesized and studied. mdpi.com These studies show that the stability and hydrolysis rates of such esters depend significantly on the properties of the substituent groups. mdpi.com By reacting this compound with a carboxylic acid that already contains a substituted phenol, or by subsequent modification of the ester, complex derivatives can be achieved. The synthesis of polyesters from this compound and aromatic dicarboxylic acids is a prime example of creating derivatives that inherently contain substituted phenol structures within the polymer backbone. nii.ac.jp
Iv. Polymerization Chemistry and Advanced Polymer Architectures
4,4-Cyclohexylidene Bisphenol as a Monomer
This compound, also known as Bisphenol C (BPC), is a significant monomer used in the synthesis of high-performance polymers. Its bulky, cycloaliphatic structure imparts unique properties to the resulting polymers, including enhanced thermal stability, mechanical strength, and optical clarity. This section explores its role in the creation of polycarbonates and polysulfones, detailing the specific chemical techniques employed to build advanced polymer architectures.
The incorporation of this compound into polycarbonate chains is a key strategy for developing materials with superior performance characteristics compared to those based on conventional bisphenols like Bisphenol A (BPA). The cyclohexylidene group introduces rigidity and steric hindrance, which elevates the glass transition temperature (Tg) and improves the mechanical properties of the polymer.
Melt polycondensation, or melt transesterification, is a widely used industrial method for synthesizing polycarbonates that avoids the use of hazardous solvents and reagents like phosgene (B1210022). essentialchemicalindustry.orguwb.edu.pl The process involves the reaction of a dihydroxy compound, such as this compound, with a carbonate source, typically diphenyl carbonate (DPC), at high temperatures and under vacuum. uwb.edu.plgoogle.com
The reaction proceeds in stages. Initially, the monomers are heated in the presence of a catalyst to form oligomers, with the elimination of phenol (B47542) as a byproduct. google.comrsc.org As the reaction progresses, the temperature and vacuum are increased to facilitate the removal of phenol, which drives the equilibrium toward the formation of high molecular weight polymer chains. google.comsemanticscholar.org The efficiency of this process is highly dependent on reaction conditions, including temperature, pressure, and the choice of catalyst. researchgate.net For instance, studies on similar bisphenols show that multistage processes with carefully controlled temperature and pressure profiles are necessary to achieve high molecular weights. semanticscholar.org
Table 1: Comparison of Melt Polycondensation Conditions for Polycarbonate Synthesis
| Carbonate Source | Catalyst System | Temperature Profile | Reaction Time | Outcome |
|---|---|---|---|---|
| Diphenyl Carbonate (DPC) | TMAH / NaOH | 180°C → 230°C → 270°C → 300°C | 135 minutes | High molecular weight polycarbonate rsc.org |
This table is illustrative of typical melt polycondensation processes, comparing a standard and an activated carbonate source.
An alternative to direct polymerization to high molecular weight polymers is the synthesis of cyclic oligomers, which can then be polymerized in a subsequent step. Interfacial polymerization is a technique employed for this purpose. This method involves the reaction of a bisphenol with a chloroformate at the interface of two immiscible liquids, typically an aqueous alkaline solution and an organic solvent.
For the synthesis of cyclic oligomers from bisphenols, the reaction conditions are carefully controlled to favor cyclization over linear polymer formation. This is often achieved through "pseudo-high dilution" conditions, where slow addition of the reactants and the use of specific catalysts, such as triethylamine (B128534), promote intramolecular reactions. researchgate.net This technique can produce cyclic oligomers in high yields (80-90%), with minimal formation of linear polymers. researchgate.net The structure of the amine catalyst plays a crucial role; for example, using pyridine (B92270) instead of triethylamine can lead to the formation of linear oligomers in 99% yield. researchgate.net These cyclic oligomers are valuable intermediates because they have very low melt viscosities, making them easy to process before the final polymerization step. researchgate.net
Once synthesized and purified, the cyclic oligomers of this compound can be converted into high molecular weight linear polycarbonates through ring-opening polymerization (ROP). researchgate.net This entropically-driven process offers several advantages over traditional condensation methods, including rapid polymerization times, the absence of volatile byproducts, and the ability to achieve very high molecular weights (Mw can range from 50,000 to over 300,000 g/mol ). researchgate.netresearchgate.net
The ROP is initiated by heating the cyclic oligomers, which typically melt between 180-200°C, in the presence of a suitable catalyst. researchgate.net Various catalysts, including basic or nucleophilic initiators, can be used to trigger the polymerization, which can be complete within minutes. researchgate.netresearchgate.net This method is particularly advantageous for producing high-performance materials and composites, as the low viscosity of the molten oligomers allows for excellent impregnation of reinforcing fibers before polymerization. researchgate.net The resulting polymers are amorphous thermoplastics with high glass transition temperatures and thermal stability. nih.govacs.org
This compound is also a valuable comonomer in the synthesis of polysulfones (PSU), a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The introduction of the bulky cyclohexylidene group into the polysulfone backbone can enhance properties such as the glass transition temperature. nih.gov
Polysulfones are typically synthesized via a nucleophilic aromatic substitution polycondensation reaction. In this process, the disodium (B8443419) salt of a bisphenol (formed by reacting the bisphenol with a base like sodium hydroxide) reacts with an activated aromatic dihalide, most commonly 4,4'-dichlorodiphenylsulfone (DCDPS). wikipedia.orggoogle.com
The reaction is carried out in a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. google.comresearchgate.net An azeotropic agent like chlorobenzene (B131634) may be used to remove the water generated during the formation of the bisphenate salt, ensuring the reaction goes to completion. google.com The polymerization involves the step-wise formation of ether linkages, with the elimination of sodium chloride as a byproduct. wikipedia.org By incorporating this compound, a polysulfone with modified thermal and mechanical properties can be precisely engineered.
Table 2: Typical Components for Polysulfone Synthesis via Nucleophilic Aromatic Substitution
| Component Role | Chemical | Purpose |
|---|---|---|
| Bisphenol Monomer | This compound | Provides the dihydroxy functional groups and structural backbone. |
| Dihalide Monomer | 4,4'-Dichlorodiphenylsulfone (DCDPS) | Provides the activated halide sites for nucleophilic substitution. wikipedia.org |
| Base / Salt-forming agent | Sodium Hydroxide (B78521) (NaOH) or Potassium Carbonate (K2CO3) | Deprotonates the bisphenol to form the reactive phenoxide salt. nih.govgoogle.com |
| Solvent | N-Methylpyrrolidone (NMP) | Dissolves reactants and facilitates the high-temperature reaction. google.com |
Incorporation into Polysulfone Systems
Copolymerization with Other Bisphenols
The properties of polymers can be precisely tailored by copolymerizing 4,4'-cyclohexylidene bisphenol with other bisphenols. This strategy allows for the creation of materials that balance the properties imparted by each monomer. For instance, in the synthesis of poly(ether sulfone)s, a bisphenol containing a cyclohexylene unit has been copolymerized with other comonomers like 4,4'-dihydroxy-p-biphenyl (DHBP) and Bisphenol-A (BisA). researchgate.net Research has shown that the inclusion of the cyclohexylene-containing bisphenol can lead to synergistic effects. When copolymerized with 4,4'-dihydroxy-p-terphenyl (DHTP) and dichlorodiphenyl sulfone (DCDPS), a significant increase in the strain at break was observed, an enhancement not seen in analogous polymers made with DHBP or BisA. researchgate.net This suggests that the specific architecture of the cyclohexylidene group plays a crucial role in improving the mechanical properties of the resulting copolymers. researchgate.net
Table 1: Comparison of Comonomers in DCDPS-based Poly(ether sulfone)s
| Comonomer System | Key Observed Property Enhancement | Reference |
|---|---|---|
| Cyclohexylene bisphenol + DHTP | Order of magnitude increase in strain at break | researchgate.net |
| Bisphenol-A (BisA) + DHTP | No significant enhancement in strain at break | researchgate.net |
Application in Poly(arylene ether sulfone)s
4,4'-Cyclohexylidene bisphenol is a key monomer for producing a class of high-performance thermoplastics known as poly(arylene ether sulfone)s (PAESs). lookchem.com These polymers are synthesized through nucleophilic aromatic substitution polycondensation, typically reacting the bisphenate salt of BPZ with an activated aromatic dihalide, such as bis(4-chlorophenyl) sulfone or bis(4-fluorophenyl) sulfone. nih.govdigitellinc.com The incorporation of the bulky cyclohexylidene group into the PAES backbone disrupts chain packing, which leads to amorphous polymers with high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength. researchgate.netdigitellinc.com The specific trans-configuration of the cyclohexylene unit has been confirmed in these polymers through spectroscopic analysis. researchgate.net The resulting PAES materials are often transparent and can be formed into films, finding use in applications that demand thermal resistance and durability. digitellinc.com Research into these polymers has demonstrated Tg values ranging from 180-220 °C, depending on the specific copolymer composition. digitellinc.com
Precursor for Epoxy Resins
Similar to other bisphenols, 4,4'-cyclohexylidene bisphenol serves as a fundamental building block for the synthesis of epoxy resins. specificpolymers.com The process involves the reaction of the bisphenol with epichlorohydrin (B41342) in the presence of a basic catalyst, such as sodium hydroxide. This reaction, known as glycidylation, attaches glycidyl (B131873) ether groups to both hydroxyl functionalities of the bisphenol, forming a diglycidyl ether of 4,4'-cyclohexylidene bisphenol.
These resulting epoxy resins can be cured using various hardeners (e.g., amines, anhydrides) to form cross-linked thermoset networks. mdpi.com The presence of the cycloaliphatic ring in the resin backbone, contributed by BPZ, is intended to improve properties such as thermal stability, moisture resistance, and electrical insulating capabilities compared to traditional epoxy resins based on Bisphenol A. researchgate.net The development of BPZ-based epoxies is part of a broader effort to create bisphenol-free alternatives to address health and environmental concerns associated with conventional epoxy systems. specificpolymers.com
Synthesis of Polyether Ketones
4,4'-Cyclohexylidene bisphenol is utilized in the synthesis of polyether ketones (PEKs), a family of semi-crystalline, high-temperature thermoplastics renowned for their exceptional mechanical strength and chemical resistance. The polymerization is achieved through a nucleophilic aromatic substitution reaction. In this process, the potassium or sodium salt of 4,4'-cyclohexylidene bisphenol reacts with an activated aromatic dihalide monomer, typically 4,4′-difluorobenzophenone. researchgate.net
The reaction is conducted at high temperatures in a high-boiling aprotic polar solvent, such as diphenyl sulfone. google.com The bulky, non-planar cyclohexyl group introduced by BPZ into the polymer backbone disrupts the regularity of the polymer chain, which can influence the polymer's crystallinity, solubility, and glass transition temperature. This modification allows for the tailoring of PEK properties for specific high-performance applications where a balance of thermal stability, processability, and mechanical performance is required.
Formation of Polyether Imides
Polyether imides (PEIs) are amorphous thermoplastics with high heat resistance, strength, and broad chemical resistance. 4,4'-Cyclohexylidene bisphenol can be incorporated into the structure of PEIs, typically through a multi-step synthesis. murraystate.edu The first step involves the synthesis of a bis(ether anhydride) monomer. This is accomplished by reacting the salt of 4,4'-cyclohexylidene bisphenol with two equivalents of a substituted phthalic anhydride, such as N-methyl-4-nitrophthalimide, via a nucleophilic aromatic substitution reaction, followed by hydrolysis.
The resulting dianhydride monomer, now containing the cyclohexylidene linkage, is then polymerized with an aromatic diamine (e.g., m-phenylene diamine, oxydianiline) in a high-boiling solvent. google.comrsc.org This solution polymerization process forms a poly(amic acid) intermediate, which is subsequently chemically or thermally imidized to yield the final polyether imide. rsc.org The inclusion of the BPZ structure can enhance the solubility and processability of the resulting PEI while maintaining a high glass transition temperature. murraystate.edu
Polymerization into Poly(4,4′-cyclohexylidene bisphenol oxalate)
Poly(4,4′-cyclohexylidene bisphenol oxalate) is a polyester (B1180765) synthesized through the condensation polymerization of 4,4'-cyclohexylidene bisphenol with an oxalic acid derivative, typically oxalyl chloride. nih.gov This type of polymer belongs to the broader class of polyoxalates, which are known for their potential degradability. researchgate.netrsc.org The synthesis results in a polymer with oxalate (B1200264) ester linkages connecting the bisphenol units.
The resulting poly(bisphenol Z oxalate) has been characterized using various analytical techniques to confirm its structure and properties. nih.gov Research has demonstrated its application as a material for the solid-phase extraction of DNA, where its efficiency is dependent on the polymer amount and the type of binding buffer used. nih.gov
Table 2: Characterization Data for Poly(4,4′-cyclohexylidene bisphenol oxalate)
| Analytical Technique | Observation / Finding | Reference |
|---|---|---|
| FTIR | Confirmation of polymer structure | nih.gov |
| TGA-DTG | Thermal degradation analysis | nih.gov |
| SEM | Surface morphology analysis | nih.gov |
| BET Analysis | Surface area measurement | nih.gov |
The synthesis of poly(4,4′-cyclohexylidene bisphenol oxalate) is typically carried out via a single-phase organic solvent condensation polymerization. nih.gov This method involves dissolving the two monomers, 4,4'-cyclohexylidene bisphenol and oxalyl chloride, in a suitable inert organic solvent. A tertiary amine, such as pyridine, is often added to the reaction mixture to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the condensation reaction, thereby driving the polymerization forward. scispace.com The reaction proceeds in a homogeneous solution at controlled temperatures to build high molecular weight polymer chains. Once the polymerization is complete, the polymer is typically isolated by precipitation into a non-solvent, followed by washing and drying. nih.gov
Pyridine-Catalyzed Nucleophilic Displacement
Pyridine and its derivatives can function as effective nucleophilic catalysts in polymerization reactions involving the displacement of leaving groups. In the context of polymers derived from 4,4'-cyclohexylidene bisphenol, pyridine can facilitate the formation of ether or ester linkages through nucleophilic substitution.
The mechanism typically involves the activation of a substrate by pyridine. For instance, in the reaction of 4,4'-cyclohexylidene bisphenol with a dihalide or an acid chloride, pyridine can act as a nucleophilic catalyst. The nitrogen atom of pyridine attacks the electrophilic center of the co-monomer, forming a highly reactive pyridinium (B92312) intermediate. This intermediate is then readily attacked by the phenoxide ion of 4,4'-cyclohexylidene bisphenol, leading to the formation of the desired polymer linkage and the regeneration of the pyridine catalyst. This catalytic cycle allows for polymerization to occur under milder conditions than might otherwise be required.
Research into nucleophile-catalyzed reactions has shown that pyridine can effectively break and reform bonds, such as disulfide linkages in sulfur-containing polymers. nih.gov This principle of pyridine acting as a nucleophilic catalyst to initiate bond cleavage and formation is applicable to nucleophilic displacement reactions involving 4,4'-cyclohexylidene bisphenol to build polymer chains. nih.govresearchgate.net The catalytic process involves two main nucleophilic attack steps, where the pyridine first activates a reactant before being displaced by the other monomer to form the polymer linkage. nih.gov
Polyphosphate Formation
Polyphosphates are polymers characterized by repeating phosphate (B84403) ester units in their backbone. wikipedia.org 4,4'-cyclohexylidene bisphenol can be utilized as a diol monomer in the synthesis of polyphosphates through polycondensation reactions. encyclopedia.pub
The formation of polyphosphates from 4,4'-cyclohexylidene bisphenol typically involves its reaction with a phosphorus-containing compound, such as phosphorus oxychloride (POCl₃) or a phosphonic acid derivative. encyclopedia.pub The process generally begins with the condensation of two phosphate units, and the polymer chain grows as more phosphate units are added. wikipedia.org When a diol like 4,4'-cyclohexylidene bisphenol is introduced, it reacts with the phosphorus compound to form phosphodiester bonds, creating a linear polymer chain. encyclopedia.pub The reaction is often carried out in the presence of a base to neutralize the acidic byproducts, such as hydrochloric acid, that are formed during the condensation.
The general synthetic route can be described as the polymerization of phosphoric acid derivatives. wikipedia.org For example, the reaction of 4,4'-cyclohexylidene bisphenol with phosphorus oxychloride would proceed via the stepwise substitution of the chlorine atoms on the phosphorus center by the phenoxide groups of the bisphenol, ultimately forming a long-chain polyphosphate. The properties of the resulting polyphosphate can be tailored by the choice of the specific phosphorus-containing reactant and the reaction conditions.
Structural Influence of the Cyclohexylidene Moiety on Polymer Characteristics
The presence of the bulky, non-planar cyclohexylidene group between the two phenyl rings is a defining structural feature of 4,4'-cyclohexylidene bisphenol. This moiety imparts unique characteristics to the resulting polymers.
Impact on Polymerization Kinetics and Mechanisms
In polycondensation reactions, the accessibility of the functional groups is a critical factor in determining the reaction rate. The cyclohexylidene group can sterically hinder the approach of other molecules to the phenolic hydroxyl groups, potentially slowing down the polymerization rate compared to bisphenols with smaller linking groups (e.g., bisphenol A). This effect would be more pronounced in solution or melt polymerization where molecular mobility is a key factor.
The mechanism of polymerization itself is not fundamentally altered by the cyclohexylidene group, but the energy barriers for the reaction steps might be increased. For instance, in the formation of polyesters or polyethers, the activation energy for the bond-forming step may be higher due to the steric repulsion that must be overcome. researchgate.net The understanding of polymerization kinetics is crucial for process development and for controlling the quality and structure of the final polymer network. researchgate.net
Contribution to Polymer Chain Rigidity
Polymers with rigid backbones generally exhibit higher mechanical strength and thermal stability. researchgate.net The incorporation of the cyclohexylidene moiety into a polymer chain limits the conformational flexibility of the chain, leading to a more rigid structure. researchgate.netresearchgate.net Aromatic rings in the polymer backbone are known to confer rigidity, and the addition of the bulky cyclohexyl group further enhances this effect. researchgate.net This increased chain stiffness has a direct impact on the material's macroscopic properties, such as its modulus and resistance to deformation. Studies on various polymers have shown that increased main chain stiffness leads to materials with higher bulk glass transition temperatures and elastic moduli that are less dependent on film thickness in thin film applications. upenn.eduresearchgate.net
The table below illustrates the general relationship between backbone rigidity and the glass transition temperature (Tg) for different polymer structures. While not specific to polymers of 4,4'-cyclohexylidene bisphenol, it demonstrates the principle that more rigid structures, such as those containing cyclic moieties, tend to have higher Tg values.
| Polymer Repeating Unit | Tg (°C) | General Structural Features |
| Dimethylsiloxane | -127 | Very flexible backbone |
| Ethyl acrylate | -24 | Flexible aliphatic backbone |
| Polystyrene | 100 | Phenyl group increasing rigidity |
| Bisphenol A Carbonate | 174 | Aromatic rings and a quaternary carbon in the backbone |
| Bisphenol Z Carbonate | 175 | Aromatic rings and a cyclohexylidene group in the backbone |
This table is a compilation of data from various sources to illustrate a general trend. sigmaaldrich.com
Influence on Glass Transition Behavior in Polymer Networks
The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more rubbery, flexible state. The bulky cyclohexylidene group has a pronounced effect on the Tg of polymers derived from 4,4'-cyclohexylidene bisphenol.
The presence of the cyclohexylidene moiety increases the Tg by restricting the segmental motion of the polymer chains. youtube.com For a polymer to transition from a glassy to a rubbery state, its segments must have sufficient thermal energy to move past one another. The steric hindrance caused by the bulky cyclohexylidene group increases the energy barrier for this segmental rotation and translation, thus requiring a higher temperature to induce the glass transition. youtube.commdpi.com
Polymers with more rigid backbones and large, bulky side groups tend to have higher glass transition temperatures. youtube.commdpi.com The cyclohexylidene group acts as a large, bulky component within the polymer backbone, effectively increasing the volume that needs to be swept during segmental motion and decreasing the available free volume. youtube.com This leads to a higher Tg compared to polymers made from bisphenols with more flexible linking groups. For example, polycarbonates based on 4,4'-cyclohexylidene bisphenol (Bisphenol Z) have a reported Tg of 175°C, which is higher than that of polycarbonate based on Bisphenol A (174°C), illustrating the impact of the linking group on thermal properties. sigmaaldrich.com
Development of Polymeric Blends and Copolymers
To further tailor the properties of materials for specific applications, 4,4'-cyclohexylidene bisphenol-based polymers are often used in blends or as a component in copolymers.
The creation of polymeric blends is a common strategy to achieve a desirable balance of properties that may not be present in a single polymer. Polysulfones synthesized from 4,4'-cyclohexylidene bisphenol have been incorporated into acrylic resins to form new polymeric blends. mdpi.com In one study, a polysulfone based on this bisphenol was blended with two different acrylic resins and cured using photoinitiated free radical polymerization. mdpi.com The thermal analysis of these blends showed that the addition of the polysulfone influenced the thermal stability of the materials. mdpi.com Specifically, the blends exhibited higher thermal resistance and greater residual mass after degradation compared to the corresponding copolymers without the polysulfone. mdpi.com
Copolymers, which are polymers derived from two or more different monomeric units, offer another avenue for property modification. The introduction of 4,4'-cyclohexylidene bisphenol as a comonomer in a polymer chain can significantly alter the properties of the resulting material. For instance, incorporating this bulky bisphenol into a polyester or polycarbonate chain can increase its glass transition temperature and improve its thermal stability. The sequence of the different monomer units within the copolymer (e.g., random, block, or gradient) can have a substantial impact on the final morphology and properties of the material. rsc.org Block copolymers, in particular, are known for their ability to act as compatibilizers in immiscible polymer blends, reducing the interfacial tension and improving the adhesion between the different polymer phases. researchgate.net
The table below summarizes the effect of adding a polysulfone based on 4,4'-cyclohexylidene bisphenol (BPZ-PSU) to an acrylic resin blend (EB-150 based).
| Sample Composition | T_5% (°C) | T_10% (°C) | T_50% (°C) | Residual Mass at 750°C (%) |
| Copolymer (EB-150/NVP 1:2) | 382.7 | 399.8 | 425.2 | 1.1 |
| Blend (EB-150/NVP 1:2 + 5% BPZ-PSU) | 389.9 | 405.3 | 428.1 | 2.1 |
| Copolymer (EB-150/NVP 1:1) | 379.8 | 399.8 | 426.1 | 5.3 |
| Blend (EB-150/NVP 1:1 + 5% BPZ-PSU) | 385.4 | 402.7 | 427.3 | 7.2 |
| Copolymer (EB-150/NVP 2:1) | 381.1 | 402.4 | 429.5 | 12.1 |
| Blend (EB-150/NVP 2:1 + 5% BPZ-PSU) | 383.9 | 403.9 | 429.1 | 13.7 |
Data adapted from a study on polymeric blends containing polysulfone based on 4,4'-cyclohexylidenebisphenol. mdpi.com T_x% represents the temperature at which x% weight loss occurs.
Blends with Acrylic Resins
Polymer blends offer a strategic approach to developing new materials with tailored properties by physically mixing two or more polymers. The incorporation of polysulfones derived from 4,4'-cyclohexylidene bisphenol into acrylic resins has been investigated to enhance the thermal and mechanical characteristics of the final materials.
In one study, a polysulfone was first synthesized from 4,4'-cyclohexylidene bisphenol (also known as bisphenol Z). plaschina.com.cn This polysulfone was then incorporated in amounts of 5 or 10 wt.% into formulations containing one of two different acrylic resins (ethoxylated bisphenol A diacrylate or a diacrylate ester of bisphenol A epoxy resin) and N-vinyl-2-pyrrolidone as an active solvent. plaschina.com.cniau.ir The resulting mixtures were cured using photoinitiated free radical polymerization, with 2,2-dimethoxy-2-phenylacetophenone (B1663997) serving as the photoinitiator. plaschina.com.cn
The introduction of the bisphenol Z-based polysulfone had a notable effect on the thermal stability of the acrylic copolymers. Thermogravimetric analysis (TG/DTG) revealed that the blends containing 10 wt.% of the polysulfone exhibited higher thermal stability compared to those with only 5 wt.%. plaschina.com.cn Specifically, the temperature at which 2% weight loss occurred (T₂%) was higher for the blends with a greater polysulfone content. Furthermore, the residual mass (RM) at the final analysis temperature was found to increase with a higher proportion of the acrylic resin in the copolymer network. plaschina.com.cn Dynamic mechanical analysis (DMA) was also employed to understand the influence of the polysulfone on the thermomechanical properties of the blends. plaschina.com.cniau.ir
Table 1: Thermal Properties of Polysulfone/Acrylic Resin Blends plaschina.com.cn
| Resin Type | Polysulfone Content (wt.%) | Key Finding |
| Ethoxylated Bisphenol A Diacrylate | 10% | Higher T₂% values compared to 5% blends. |
| Diacrylate Ester of Bisphenol A Epoxy Resin | 10% | Higher T₂% values compared to 5% blends. |
| Both Resins | N/A | Increased acrylic resin content leads to higher residual mass (RM). |
Copolyester-Sulfonates
Copolyester-sulfonates are a class of polymers that incorporate both ester and sulfonate linkages in their backbone. The inclusion of sulfonate groups, often through monomers like sodium isophthalic acid-5-sulfonate, can modify properties such as dyeability, solubility, and thermal behavior. nih.govmdpi.com The synthesis of these copolymers is typically achieved through interfacial polycondensation, a technique suitable for forming high-molecular-weight polymers at lower temperatures. researchgate.net
While direct and detailed research focusing exclusively on the synthesis of copolyester-sulfonates from 4,4'-cyclohexylidene bisphenol is not extensively documented in readily available literature, the synthesis of related structures provides a clear procedural framework. For instance, copoly(ester-sulfonates) have been successfully synthesized using structurally similar bisphenols, such as 1,1'-bis(3-methyl-4-hydroxyphenyl)cyclohexane. researchgate.net 4,4'-cyclohexylidene bisphenol is recognized as an important chemical intermediate for the preparation and modification of various polymer materials. researchgate.netresearchgate.net
The general synthesis process involves reacting one or more bisphenols with a mixture of diacid chlorides, including both non-sulfonated (e.g., terephthaloyl chloride) and sulfonated (e.g., 2,4-toluene disulfonyl chloride) variants. researchgate.net The reaction is carried out in a two-phase system (e.g., water-chloroform), using an alkali as an acid acceptor and a combination of emulsifiers to facilitate the reaction at the interface. researchgate.net By varying the ratio of the terephthalate (B1205515) to sulfonate content, the properties of the resulting copolymer can be finely tuned. Research on similar systems has shown that increasing the terephthalate content can improve physical properties, leading to materials with excellent solubility, high thermal stability (up to 373°C), and high glass transition temperatures (Tg up to 196°C). researchgate.net
Copolyether Sulfones
Copolyether sulfones are high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.govmdpi.com The synthesis of these polymers typically proceeds via a nucleophilic aromatic substitution reaction. nih.gov In this process, a bisphenol is reacted with an activated dihalide, most commonly 4,4'-dichlorodiphenyl sulfone, in a high-boiling polar aprotic solvent with a weak base like potassium carbonate. nih.gov
The incorporation of 4,4'-cyclohexylidene bisphenol into the polyether sulfone backbone introduces a bulky, aliphatic cyclic "cardo" group. The term "cardo" refers to a pendant cyclic group that is part of the polymer backbone. The presence of these groups has a significant impact on the polymer's properties. nih.gov It has been shown that introducing cardo fragments into the polymer structure leads to an increase in the glass transition temperature (Tg) and enhances the heat resistance of the resulting copolymers. nih.gov This is attributed to the restricted rotation of the polymer chains imposed by the bulky cyclohexylidene unit.
Furthermore, the non-coplanar structure of the bisphenol Z moiety disrupts chain packing, which can improve the solubility of the polymers in organic solvents. nih.gov The synthesis of ternary polysulfone copolymers using different ratios of bisphenols has demonstrated that properties can be systematically controlled. For example, copolymers synthesized with bisphenol fluorene (B118485) (another cardo bisphenol) and bisphenol A showed that glass transition temperatures could be raised to as high as 254°C, with thermal decomposition temperatures exceeding 510°C. plaschina.com.cn Similar enhancements in thermal properties are anticipated for copolyether sulfones containing 4,4'-cyclohexylidene bisphenol. The general properties of poly(arylene ether sulfone)s, such as high Tg (ranging from 180-220°C in some systems), are well-established. digitellinc.com
V. Advanced Materials and Nanocomposites Incorporating 4,4 Cyclohexylidene Bisphenol Derivatives
Integration into Nanocomposite Systems
The incorporation of nanofillers into polymer matrices derived from 4,4-cyclohexylidene bisphenol is a key strategy for developing advanced materials. This approach combines the processability of polymers with the unique properties of nanoscale materials, resulting in nanocomposites with synergistic characteristics.
Poly(4,4′-cyclohexylidene bisphenol oxalate)/silica (B1680970) (Si) nanocomposites are a notable class of materials that have been synthesized and studied for their specific functional applications. nih.gov The creation of these nanocomposites involves combining the polyoxalate polymer with silica nanoparticles. nih.gov The properties of the resulting material are influenced by the ratio of the polymer to the silica. nih.gov
Studies have investigated the effects of varying the monomer-to-silica ratio, with samples containing 3.7%, 7%, and 13% silica being prepared to analyze the impact on the nanocomposite's morphology and capabilities. nih.gov Characterization using techniques such as Scanning Electron Microscopy (SEM) reveals the morphology of these composites. researchgate.net It was found that the surface area of the nanocomposites increased significantly with a higher silica content. nih.gov For instance, the nanocomposite with 13% silica exhibited a much higher surface area (12.237 m²/g) compared to those with 7% (3.362 m²/g) and 3.7% (1.788 m²/g) silica. nih.gov
Table 1: Effect of Silica Content on Surface Area of Nanocomposites
| Silica Content (%) | BET Surface Area (m²/g) |
|---|---|
| 3.7 | 1.788 |
| 7.0 | 3.362 |
| 13.0 | 12.237 |
Data sourced from a study on Poly(4,4′-cyclohexylidene bisphenol oxalate)/Silica Nanocomposites. nih.gov
A key method for synthesizing poly(4,4′-cyclohexylidene bisphenol oxalate)/silica nanocomposites is in situ polymerization. nih.gov This technique involves the polymerization of the 4,4′-cyclohexylidene bisphenol monomer directly in the presence of fumed silica nanoparticles (e.g., 11 nm in size). nih.gov The in situ condensation polymerization of this compound with oxalyl chloride is carried out with silica nanoparticles dispersed in the reaction mixture. nih.gov
The process begins by adding a solution of oxalyl chloride in dried tetrahydrofuran (B95107) (THF) drop-wise to a mixture containing the this compound monomer. nih.gov Specific amounts of silica nanoparticles and pyridine (B92270) are also present in the solution, which is maintained at a low temperature (0–5 °C) using an ice bath. nih.gov The reaction mixture is then stirred for a period to allow the polymerization to occur around the silica nanoparticles, leading to the formation of the nanocomposite. nih.gov This method facilitates a good dispersion of the nanofiller within the polymer matrix, which is crucial for the final properties of the material. nih.govugent.be
Another advanced composite material involves the modification of microcrystalline cellulose (B213188) (MCC) and magnetic iron oxide nanoparticles (Fe₃O₄) with poly(4,4′-cyclohexylidene bisphenol oxalate). researchgate.net This creates a composite material with magnetic properties, which is particularly useful for applications requiring easy separation. The physical characteristics and surface morphology of these composites have been studied using techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDAX), confirming the composition of the final material. researchgate.net These composites have been specifically investigated for their capability in DNA extraction. researchgate.net
Poly(4,4′-cyclohexylidene bisphenol oxalate)/Silica Nanocomposites
Functional Material Applications (Material Science Focus)
Derivatives of this compound are not only used to create structural composites but also serve as the foundation for functional materials with specific applications, particularly in separation sciences and high-performance sectors.
A significant application for polymers and composites derived from this compound is in solid-phase extraction (SPE). nih.govnih.gov Poly(4,4′-cyclohexylidene bisphenol oxalate), synthesized via the condensation of oxalyl chloride and 4,4′-cyclohexylidene bisphenol, has proven effective for the solid-phase extraction of DNA. nih.govnih.gov The efficiency of DNA extraction using this polymer is highly dependent on the amount of polymer used and the type of binding buffer. nih.govnih.gov
Research has shown that among various buffers tested, a Guanidine Hydrochloride (GuHCl)/Ethanol (B145695) buffer provides the most satisfactory results in terms of both the yield and efficiency of DNA extraction. nih.govnih.gov The use of GuHCl/EtOH buffer is effective because it can disable the hydrogen bonding of water and weaken hydrophobic effects, which reduces the stability of proteins. nih.gov The purity of the extracted DNA, as indicated by the A260/A280 absorbance ratio, has been confirmed to be high, with ratios varying from 1.491 to 1.682. nih.gov
The nanocomposite version, poly(4,4′-cyclohexylidene bisphenol oxalate)/silica, also demonstrates high efficiency in DNA extraction. nih.gov The extraction capacity was found to be in the range of 128.5 to 2247.5 ng/µL. nih.gov The study concluded that these materials are potential candidates for high-efficiency DNA extraction through a simple and cost-effective method compared to traditional solid-phase approaches. nih.govnih.gov
Table 2: DNA Extraction Efficiency with Different Binding Buffers
| Binding Buffer | DNA Yield (ng) | Extraction Efficiency (ng/mL) |
|---|---|---|
| Guanidine Hydrochloride/EtOH | 1,348,000 | 3370 |
| NaCl (2 M) | Lower than GuHCl/EtOH | Lower than GuHCl/EtOH |
| Phosphate (B84403) Buffered Saline | Lower than GuHCl/EtOH | Lower than GuHCl/EtOH |
Data from a study on Poly(4,4′-cyclohexylidene bisphenol oxalate)/Silica Nanocomposites. nih.gov
Polymers derived from this compound, such as the polycarbonate formed with carbonic dichloride (phosgene), are recognized for their potential in high-performance applications. cymitquimica.com These thermosetting polymers exhibit excellent thermal stability, robust mechanical strength, and high resistance to chemicals. cymitquimica.com The inclusion of the 4,4′-cyclohexylidenebis[phenol] structure contributes to the polymer's enhanced rigidity and durability. cymitquimica.com
Furthermore, these polymers typically show low moisture absorption and good dimensional stability, which are critical properties for use in environments with fluctuating temperature and humidity. cymitquimica.com These characteristics make them valuable materials for demanding sectors like the automotive, aerospace, and electronics industries, where they can be used in coatings, adhesives, and composite materials. cymitquimica.com The monomer itself, 4,4'-cyclohexylidenebisphenol (also known as Bisphenol Z), is considered a key reagent for high-performance polymer research. chemicalbook.com
Role in Dielectric Materials
The intrinsic chemical structure of this compound, also known as Bisphenol Z (BPZ), and its derivatives makes it a valuable monomer for the synthesis of high-performance polymers used in dielectric applications. The presence of the bulky, non-polar cyclohexyl group is a key feature that researchers have exploited to tailor the dielectric properties of advanced polymers such as polycarbonates and polyarylates. These materials are crucial components in electronic and electrical systems, including capacitors, insulators, and substrates for printed circuits.
Detailed research has demonstrated the effectiveness of this molecular design strategy. For instance, a novel low-dielectric-constant polyarylate was synthesized through interfacial polycondensation using 1,1′-bis(4-hydroxybenzene)‐4‐tert‐butylcyclohexane (Bt‐BPZ), a derivative of this compound that contains an additional bulky tert-butyl group on the cyclohexane (B81311) ring. researchgate.net The introduction of this large, sterically hindering group proved to be a highly effective strategy for obtaining polyarylates with both low dielectric constants and high transparency. Research findings indicated that the dielectric properties could be tuned by varying the content of the Bt‐BPZ monomer in the copolymer. The optimal formulation, a polyarylate containing 90% Bt-PZA, exhibited a dielectric constant as low as 2.14 at a frequency of 1 MHz. researchgate.net
Table 1: Dielectric Properties of Polyarylate (Bt-PZA91) Containing a this compound Derivative
| Property | Value | Test Frequency |
| Dielectric Constant (Dk) | 2.14 | 1 MHz |
In another study, copolymers were synthesized using a bisphenol containing both cyclohexyl and fluorene (B118485) structures. The systematic investigation into these copolymers, designated as PZAFC, revealed the effect of incorporating different structural units on the material's properties. The results showed that increasing the content of hexafluoroisopropyl structural units led to a gradual decrease in the dielectric constant. researchgate.net These copolymers maintained stable and low dielectric loss, alongside excellent thermal and mechanical properties. researchgate.net This research underscores the versatility of using this compound-type structures in combination with other functional groups to create specialized dielectric materials.
Table 2: Properties of PZAFC Copolymers
| Property | Range of Values | Test Frequency |
| Dielectric Constant (Dk) | 2.49 – 2.66 | 1 MHz |
| Dielectric Loss (Df) | 0.0029 – 0.0043 | 1 MHz |
| Glass Transition Temperature (Tg) | 167.4°C – 171.6°C | N/A |
| Tensile Strength | ≥ 69.37 MPa | N/A |
| Optical Transparency (@500 nm) | > 85% | N/A |
The consistent findings across different studies confirm that the incorporation of the this compound structure is a viable and effective method for developing advanced polymers with low dielectric constants. The ability to modify the core structure, such as by adding other bulky side groups, provides a pathway for fine-tuning the dielectric performance to meet the stringent requirements of modern electronic applications.
Vi. Analytical Methodologies for Characterization and Detection in Research Contexts
Spectroscopic Characterization
FTIR spectroscopy is a powerful technique used to identify the functional groups present in 4,4'-cyclohexylidenebisphenol. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The key diagnostic peaks for 4,4'-cyclohexylidenebisphenol are associated with its phenolic hydroxyl groups, the aromatic rings, and the aliphatic cyclohexyl moiety.
The spectrum is typically characterized by a prominent broad absorption band in the high-frequency region due to the O-H stretching of the hydrogen-bonded phenolic groups. The region just below 3000 cm⁻¹ shows absorptions from the C-H stretching of the cyclohexane (B81311) ring, while the aromatic C-H stretches appear slightly above 3000 cm⁻¹. The aromatic nature of the compound is further confirmed by C=C stretching vibrations within the benzene (B151609) rings, which appear in the 1615–1450 cm⁻¹ region.
Table 1: Characteristic FTIR Absorption Bands for 4,4'-Cyclohexylidenebisphenol
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O–H Stretch (Phenolic) | ~3300 (broad) | Indicates the presence of hydrogen-bonded hydroxyl groups. |
| C–H Stretch (Aromatic) | ~3100–3000 | Corresponds to the stretching of C-H bonds on the benzene rings. |
| C–H Stretch (Aliphatic) | ~2950–2850 | Arises from the C-H bonds of the cyclohexyl group. |
| C=C Stretch (Aromatic) | ~1610, 1510 | Confirms the presence of aromatic rings. |
| C–O Stretch (Phenolic) | ~1230 | Relates to the stretching of the carbon-oxygen bond of the phenol (B47542) group. |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr disc, Nujol mull) and the instrument's resolution.
NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 4,4'-cyclohexylidenebisphenol displays distinct signals for the phenolic, aromatic, and aliphatic protons. The integration of these signals corresponds to the number of protons in each unique environment. A typical spectrum, for instance in a solvent like DMSO-d₆, will show a downfield signal for the acidic phenolic protons. The aromatic protons usually appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring system. The protons on the cyclohexyl ring produce more complex, overlapping multiplets in the upfield region of the spectrum.
Table 2: Typical ¹H NMR Chemical Shifts for 4,4'-Cyclohexylidenebisphenol in DMSO-d₆
| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| Phenolic OH | ~9.11 | Singlet | 2H, Hydroxyl protons |
| Aromatic CH | ~7.04 | Doublet | 4H, Protons ortho to the cyclohexyl group |
| Aromatic CH | ~6.65 | Doublet | 4H, Protons meta to the cyclohexyl group |
| Aliphatic CH₂ | ~2.13 | Multiplet | 4H, Protons on cyclohexyl ring adjacent to the quaternary carbon |
| Aliphatic CH₂ | ~1.42 | Multiplet | 6H, Remaining protons on the cyclohexyl ring |
Source: Data adapted from ChemicalBook spectral data.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The spectrum shows signals for six distinct types of carbon atoms: four aromatic (two substituted, two proton-bearing), three aliphatic (one quaternary, two CH₂ groups), and the carbon bearing the hydroxyl group. The quaternary carbon of the cyclohexyl ring that is attached to the two phenyl groups is a key identifier in the aliphatic region.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4,4'-Cyclohexylidenebisphenol
| Carbon Type | Chemical Shift (δ) ppm | Assignment |
|---|---|---|
| Aromatic C-OH | ~155 | Carbon attached to the hydroxyl group |
| Aromatic C-C(Cyclohexyl) | ~145 | Quaternary carbon attached to the cyclohexyl group |
| Aromatic CH | ~128 | Carbons ortho to the cyclohexyl group |
| Aromatic CH | ~115 | Carbons meta to the cyclohexyl group |
| Quaternary Aliphatic C | ~43 | Quaternary carbon of the cyclohexyl ring |
| Aliphatic CH₂ | ~37 | Carbons of the cyclohexyl ring adjacent to the quaternary carbon |
| Aliphatic CH₂ | ~26 | Carbons of the cyclohexyl ring beta to the quaternary carbon |
| Aliphatic CH₂ | ~23 | Carbon of the cyclohexyl ring gamma to the quaternary carbon |
Note: These are estimated chemical shifts based on typical values for similar chemical environments. Actual experimental values may vary based on solvent and experimental conditions.
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. 4,4'-cyclohexylidenebisphenol contains two phenol chromophores. The benzene rings in these chromophores give rise to characteristic absorptions in the ultraviolet region, primarily due to π → π* electronic transitions.
For phenol, the primary absorption band (E2-band) occurs around 210 nm and a secondary, fine-structured band (B-band) appears at a longer wavelength, typically around 275 nm in a non-polar solvent. The presence of the alkyl cyclohexyl substituent on the phenol rings in 4,4'-cyclohexylidenebisphenol is expected to cause a slight bathochromic (red) shift of the secondary absorption band to a slightly longer wavelength, likely in the range of 275-280 nm. This technique is particularly useful for quantitative analysis due to the strong absorbance of the aromatic system.
Chromatographic and Separation Techniques
Chromatographic methods are essential for separating 4,4'-cyclohexylidenebisphenol from reactants, solvents, and by-products, making them ideal for monitoring the progress of its synthesis.
GC-MS is a highly effective technique for monitoring the synthesis of 4,4'-cyclohexylidenebisphenol, which is often produced by the acid-catalyzed condensation of phenol with cyclohexanone (B45756). This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
To monitor the reaction, small aliquots of the reaction mixture can be withdrawn at different time intervals. Due to the polarity and relatively low volatility of the phenolic hydroxyl groups, the analytes are often derivatized prior to analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar -OH groups into nonpolar trimethylsilyl (B98337) (-OSi(CH₃)₃) ethers. This process increases the volatility and thermal stability of the compound, leading to improved peak shape and resolution during GC analysis.
The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. By tracking the decrease in the peak areas of the derivatized reactants (phenol and cyclohexanone) and the increase in the peak area of the derivatized 4,4'-cyclohexylidenebisphenol product, the reaction kinetics and conversion can be accurately determined.
High-Performance Liquid Chromatography (HPLC) is another primary tool for reaction monitoring in the synthesis of 4,4'-cyclohexylidenebisphenol, offering the advantage of analyzing the samples directly without the need for derivatization. This technique is particularly well-suited for analyzing thermally sensitive or non-volatile compounds.
For the analysis of bisphenols, a reversed-phase HPLC setup is typically employed, commonly using a C18 stationary phase. The separation is achieved using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure good peak shape for the phenolic analytes.
To monitor a reaction, aliquots are taken from the reaction vessel over time, diluted with the mobile phase, and injected into the HPLC system. Detection is usually performed with a UV detector set at a wavelength where the aromatic rings of 4,4'-cyclohexylidenebisphenol absorb strongly (e.g., ~220 nm or ~275 nm). The progress of the reaction is followed by quantifying the peak areas of the reactants and the product in the resulting chromatograms. This allows for the determination of reaction completion, yield, and the formation of any significant by-products in real-time.
Thermal Analysis Techniques
Thermal analysis is critical for characterizing the thermal stability and transition behaviors of 4,4'-cyclohexylidenebisphenol and, more importantly, the polymers derived from it.
Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. The derivative of the TGA curve, Differential Thermogravimetry (DTG), indicates the rate of mass loss. For polymers synthesized using 4,4'-cyclohexylidenebisphenol, TGA is essential for establishing their upper service temperature and understanding their degradation mechanism. For example, in a study of poly(4,4'-cyclohexylidene bisphenol oxalate), TGA was used to characterize the polymer's thermal stability. sigmaaldrich.com
Table 1: Representative TGA Data for Polymers Derived from 4,4'-cyclohexylidenebisphenol
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For 4,4'-cyclohexylidenebisphenol, DSC can be used to determine its melting point, a key indicator of purity. The reported melting point for 4,4'-cyclohexylidenebisphenol is in the range of 190-192 °C. sigmaaldrich.comsigmaaldrich.comlookchem.comyoutube.com For polymers derived from BPZ, DSC is crucial for identifying the glass transition temperature (Tg), which defines the upper-use temperature of the material in many applications. The rigid cyclohexyl group in the BPZ moiety typically imparts a high Tg to the resulting polymers.
Table 2: Thermal Transition Data for 4,4'-cyclohexylidenebisphenol
Microscopic and Surface Analysis
Microscopic and surface analysis techniques provide valuable information about the morphology and surface characteristics of materials derived from 4,4'-cyclohexylidenebisphenol. Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface topography. In a study involving the synthesis of poly(4,4'-cyclohexylidene bisphenol oxalate), SEM was utilized to characterize the morphology of the resulting polymer powder. sigmaaldrich.com Atomic Force Microscopy (AFM) is another powerful tool for polymer characterization, offering nanometer-scale resolution imaging of surface topography without the need for a vacuum environment. mccrone.combruker.com AFM can provide quantitative data on surface roughness and can also be operated in different modes to map variations in mechanical properties like adhesion and stiffness across a polymer surface. mccrone.comresearchgate.net These techniques are crucial for understanding the structure-property relationships in polymers derived from BPZ.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface topography and morphology of solid materials at high magnifications. In the context of 4,4'-cyclohexylidenebisphenol, SEM is not typically used on the raw compound itself but is instrumental in characterizing the materials synthesized from it.
Research involving the polymerization of 4,4'-cyclohexylidenebisphenol with oxalyl chloride to form poly(4,4′-cyclohexylidenebisphenol oxalate) utilizes SEM to analyze the resulting polymer's physical form. researchgate.netnih.gov SEM imaging reveals the polymer to be a white powder. researchgate.netnih.gov Further studies have examined composites made from this polymer, such as those combined with microcrystalline cellulose (B213188) (MCC) and magnetic iron oxide nanoparticles (Fe3O4). researchgate.net SEM images are critical in these studies to visualize the surface features and particle distribution within the composite material. researchgate.net Similarly, when poly(4,4′-cyclohexylidenebisphenol oxalate) is used to create nanocomposites with silica (B1680970) (Si), SEM is one of the key techniques employed to investigate the morphology of the final product. nih.gov
Brunauer–Emmett–Teller (BET) Surface Area Analysis
The Brunauer–Emmett–Teller (BET) method is a critical analytical technique for determining the specific surface area of a material. This is achieved by measuring the physical adsorption of a gas (commonly nitrogen) onto the surface of the solid. This information is vital for applications involving adsorption, catalysis, and surface reactions.
While data on the raw 4,4'-cyclohexylidenebisphenol is not common, BET analysis has been extensively applied to materials derived from it. For instance, poly(4,4′-cyclohexylidenebisphenol oxalate) has been characterized using BET analysis. researchgate.netnih.gov More detailed findings come from the study of nanocomposites (NCs) created by combining this polymer with silica (Si). nih.govresearchgate.net The BET surface area of these nanocomposites was found to be highly dependent on the weight percentage of silica incorporated. Research demonstrated that as the silica content increased, so did the surface area of the nanocomposite. nih.gov
This table presents the Brunauer–Emmett–Teller (BET) surface area analysis results for poly(4,4′-cyclohexylidenebisphenol oxalate)/silica nanocomposites, showing the direct relationship between silica content and surface area. nih.gov
Powder X-ray Diffraction (XRD)
Powder X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information about its crystal structure. mdpi.commarshall.edu The method involves directing a beam of X-rays at a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern serves as a unique "fingerprint" of the crystalline solid.
In research involving 4,4'-cyclohexylidenebisphenol, XRD is a key method for the structural characterization of its derivatives. For example, the successful formation of poly(4,4′-cyclohexylidenebisphenol oxalate)/silica nanocomposites was confirmed using a variety of techniques, including powdered XRD. nih.gov This analysis helps to verify the structure and crystallinity of the newly synthesized composite material, ensuring that the desired product has been formed.
Energy-Dispersive X-ray Analysis (EDX)
Energy-Dispersive X-ray Analysis (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. oxinst.comejh.itnih.gov It is typically coupled with electron microscopy (such as SEM). When the sample is bombarded by the electron beam, atoms within the sample emit characteristic X-rays. The EDX detector measures the energy of these X-rays, which corresponds to specific elements, thus allowing for the determination of the elemental composition of the sample. oxinst.com
In the study of materials derived from 4,4'-cyclohexylidenebisphenol, EDX provides confirmation of the elemental makeup of complex composites. For instance, in the synthesis of a composite containing poly(4,4′-cyclohexylidenebisphenol oxalate), microcrystalline cellulose (MCC), and iron oxide (Fe3O4) nanoparticles, EDX analysis was performed to verify the presence of the expected elements in the final product. researchgate.net This confirms the successful incorporation of the different components into the composite structure.
Elemental Analysis
Elemental analysis is a fundamental process in chemistry used to determine the elemental composition (by percentage) of a compound. For a pure organic compound like 4,4'-cyclohexylidenebisphenol, this typically involves combustion analysis to determine the mass percentages of carbon and hydrogen. The oxygen percentage is usually calculated by difference. These experimental percentages are then compared with the theoretical values calculated from the compound's molecular formula.
The molecular formula of 4,4'-cyclohexylidenebisphenol is C18H20O2, and its molecular weight is 268.35 g/mol . sigmaaldrich.comlookchem.com Based on this, the theoretical elemental composition can be calculated. This technique is crucial for verifying the purity and identity of a synthesized compound. It is also used to confirm the structure of new derivatives or complexes synthesized from the parent compound. For example, studies on cobalt (III) and ruthenium (III) complexes of 4,4'-cyclohexylidenebisphenol have utilized elemental analysis to characterize the final structures. lookchem.com
This table shows the theoretical elemental composition of 4,4'-cyclohexylidenebisphenol, calculated based on its molecular formula, C18H20O2. sigmaaldrich.comlookchem.com
Vii. Environmental Chemical Pathways and Transformation Studies
Occurrence and Distribution in Environmental Compartments
The distribution of 4,4'-cyclohexylidenebisphenol (also known as Bisphenol Z or BPZ) in aquatic environments is a critical aspect of its environmental risk profile. Research into a water diversion project in Nanjing, China, provides specific insights into its partitioning among the dissolved phase, colloidal phase, and suspended particulate matter. nih.govnih.govsemanticscholar.orgnih.govmdpi.comresearchgate.net
In a comprehensive study of six bisphenol analogues, 4,4'-cyclohexylidenebisphenol was notably absent in all three investigated aquatic phases, indicating that its concentration was below the established limit of detection. nih.govmdpi.comresearchgate.net The limits of detection for the analytical methods used were 0.53–11.1 ng/L for water samples and 0.25–1.5 ng/g for suspended particulate matter samples.
The dissolved phase, consisting of truly dissolved substances in water, is a primary medium for the transport of many organic pollutants. However, in the surface water of the Nanjing water diversion project, 4,4'-cyclohexylidenebisphenol was not detected in this phase. nih.govmdpi.comresearchgate.net
Table 1: Concentration of 4,4'-Cyclohexylidenebisphenol in the Dissolved Phase
| Analyte | Concentration Range (ng/L) | Mean Concentration (ng/L) | Detection Frequency (%) |
|---|---|---|---|
| 4,4'-Cyclohexylidenebisphenol | Not Detected | Not Detected | 0 |
Data sourced from a study of a water diversion project in Nanjing, China. nih.govmdpi.comresearchgate.net
Colloids, which are fine particles suspended in water, can play a significant role in the transport and bioavailability of hydrophobic organic compounds. Despite their importance, 4,4'-cyclohexylidenebisphenol was also not found in the colloidal phase in the aforementioned study. nih.govmdpi.comresearchgate.net
Table 2: Concentration of 4,4'-Cyclohexylidenebisphenol in the Colloidal Phase
| Analyte | Concentration Range (ng/L) | Mean Concentration (ng/L) | Detection Frequency (%) |
|---|---|---|---|
| 4,4'-Cyclohexylidenebisphenol | Not Detected | Not Detected | 0 |
Data sourced from a study of a water diversion project in Nanjing, China. nih.govmdpi.comresearchgate.net
Suspended particulate matter (SPM) can act as a vehicle for the transport of less water-soluble compounds in aquatic systems. Analysis of SPM from the Nanjing water diversion project also did not detect the presence of 4,4'-cyclohexylidenebisphenol. nih.govmdpi.comresearchgate.net
Table 3: Concentration of 4,4'-Cyclohexylidenebisphenol in Suspended Particulate Matter
| Analyte | Concentration Range (ng/g) | Mean Concentration (ng/g) | Detection Frequency (%) |
|---|---|---|---|
| 4,4'-Cyclohexylidenebisphenol | Not Detected | Not Detected | 0 |
Data sourced from a study of a water diversion project in Nanjing, China. nih.govmdpi.comresearchgate.net
Chemical Degradation Pathways (Mechanistic Focus)
Understanding the degradation pathways of 4,4'-cyclohexylidenebisphenol is essential for predicting its persistence and potential impact on the environment. Both biological and chemical processes contribute to its transformation.
The microbial degradation of bisphenol analogues is a key process in their environmental fate. The biphenyl-degrading bacterium Cupriavidus basilensis SBUG 290 has been shown to transform 4,4'-cyclohexylidenebisphenol. asm.org The transformation mechanisms for bisphenols with unsubstituted phenol (B47542) rings, such as 4,4'-cyclohexylidenebisphenol, by this bacterium are similar to those for Bisphenol A (BPA). asm.orgresearchgate.net
The primary biotransformation pathway involves an initial ortho-hydroxylation of one of the phenol rings. asm.orgresearchgate.net This enzymatic step is a common initial reaction in the bacterial degradation of aromatic compounds. Following hydroxylation, the aromatic ring undergoes fission , leading to the breakdown of the parent molecule. asm.orgresearchgate.net While the microbial attack is directed at the phenol rings and their substituents, the cyclohexylidene bridge of 4,4'-cyclohexylidenebisphenol is not oxidized by Cupriavidus basilensis. asm.orgresearchgate.net This specificity in the enzymatic action highlights the structure-biotransformation relationship of bisphenol analogues.
Research on other bisphenols, such as BPA, has identified that bacteria from the genus Sphingomonas are also capable of degradation, often through the action of enzymes like cytochrome P450 monooxygenase. researchgate.net
Table 4: Identified Biotransformation Products of 4,4'-Cyclohexylidenebisphenol by Cupriavidus basilensis
| Parent Compound | Transformation Pathway | Identified Metabolites |
|---|---|---|
| 4,4'-Cyclohexylidenebisphenol | Ortho-hydroxylation, Ring fission | Up to four transformation products have been characterized. |
Data from the biotransformation study of bisphenol analogues by Zühlke et al. (2020). asm.org
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. While specific studies on the AOP-mediated degradation of 4,4'-cyclohexylidenebisphenol are limited, the extensive research on other bisphenol analogues, particularly BPA, provides a strong basis for understanding the likely degradation mechanisms.
The general mechanism of AOPs on bisphenols involves the electrophilic attack of hydroxyl radicals on the electron-rich aromatic rings. nih.gov This can lead to hydroxylation of the benzene (B151609) ring, cleavage of the bond between the phenyl group and the cyclohexyl group, and subsequent ring-opening reactions, ultimately resulting in the mineralization of the compound to carbon dioxide and water.
Common AOPs applicable to the degradation of bisphenol analogues include:
Fenton and Photo-Fenton Processes: These processes generate hydroxyl radicals through the reaction of hydrogen peroxide with ferrous ions (Fe²⁺), often enhanced by UV light. Studies on BPA have shown that the degradation efficiency is influenced by factors such as pH and the concentrations of Fe²⁺ and H₂O₂. nih.gov
Ozonation: Ozone (O₃) can react directly with organic molecules or decompose to form hydroxyl radicals. The reaction of ozone with phenolic compounds typically leads to the formation of hydroxylated and ring-opened products. nih.gov
Photocatalysis: This process utilizes a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV) to generate electron-hole pairs, which then produce reactive oxygen species. Photocatalytic degradation of bisphenols has been shown to be an effective removal method. semanticscholar.org
Sulfate Radical-Based AOPs: Sulfate radicals (SO₄•⁻), generated from the activation of persulfate or peroxymonosulfate, are also potent oxidants for the degradation of organic compounds. nih.gov They can react with bisphenols through electron transfer and addition to the aromatic ring.
Table 5: Common Chemical Species and General Degradation Mechanisms in AOPs for Bisphenol Analogues
| AOP Type | Primary Reactive Species | General Degradation Mechanism |
|---|---|---|
| Fenton/Photo-Fenton | Hydroxyl radical (•OH) | Electrophilic attack on aromatic rings, hydroxylation, ring cleavage. nih.govnih.gov |
| Ozonation | Ozone (O₃), Hydroxyl radical (•OH) | Direct reaction with double bonds, electrophilic aromatic substitution, decomposition to •OH. nih.gov |
| Photocatalysis | Hydroxyl radical (•OH), Superoxide radical (O₂•⁻) | Generation of reactive oxygen species on catalyst surface, subsequent oxidation of the organic molecule. semanticscholar.org |
Methodologies for Environmental Monitoring (Chemical Detection)
The detection and quantification of 4,4'-cyclohexylidenebisphenol (also known as Bisphenol Z, BPZ) in environmental matrices are critical for understanding its prevalence and fate. Due to its presence at trace levels, sophisticated analytical methods are required. researchgate.net The analytical process typically involves two main stages: sample extraction and cleanup, followed by instrumental analysis. dphen1.com Methodologies developed for other bisphenols, such as Bisphenol A (BPA), are often adapted for the analysis of its analogues, including 4,4'-cyclohexylidenebisphenol. dphen1.com
Sample Preparation and Extraction
The complexity of environmental samples, such as water, soil, and sediment, necessitates an extraction step to isolate and preconcentrate the target analyte before analysis. researchgate.netdphen1.com
Liquid Samples (e.g., Water): Solid-phase extraction (SPE) is a conventional and widely used technique for extracting bisphenols from liquid samples. nih.govsigmaaldrich.com It offers advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, lower solvent consumption, and easier automation. nih.gov Variations of SPE have been developed to improve efficiency and reduce solvent use, such as magnetic solid-phase extraction (MSPE) using materials like polydopamine-coated magnetic Fe3O4 nanoparticles. rsc.org Other modern approaches include microextraction techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which provide high enrichment factors while minimizing solvent consumption. nih.govnih.gov
Solid Samples (e.g., Soil, Sediment, and Biota): The analysis of solid matrices presents challenges due to the complex nature of the sample. dphen1.com Ultrasound-assisted extraction (UASE) is a commonly employed method for extracting bisphenols from sediments and biological samples. dphen1.com Other techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). dphen1.comnih.gov For paper products, a Folch extraction method using a dichloromethane (B109758) and methanol (B129727) mixture has been shown to be effective. dphen1.com
Instrumental Analysis
Following extraction, various instrumental techniques are used for the separation and quantification of 4,4'-cyclohexylidenebisphenol.
Chromatographic Techniques: Chromatography is a fundamental technique for separating target compounds from other substances in the extracted sample. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is the predominant analytical technique for bisphenols. nih.gov UPLC, a refinement of HPLC, offers faster analysis and better resolution. nih.govnih.gov These systems are often coupled with various detectors for quantification. nih.govresearchgate.net
Gas Chromatography (GC): GC is another powerful separation technique. However, because bisphenols are not typically volatile, a derivatization step is usually required before GC analysis to increase their volatility. dphen1.comresearchgate.net
Detection Techniques:
Mass Spectrometry (MS): The coupling of chromatography with mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the method of choice for the sensitive and selective determination of trace organic pollutants like bisphenols. nih.govnih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) provide low detection limits and high confirmation accuracy. dphen1.comdphen1.comepa.gov High-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS), is also used for non-targeted screening of plastic-related chemicals in food and for detecting endocrine-disrupting chemicals in biological samples. sigmaaldrich.comnih.gov
Other Detectors: Besides mass spectrometry, other detectors can be used with HPLC, including fluorescence detectors (FLD) and diode array detectors (DAD). nih.govmdpi.com Molecular fluorescence spectroscopy has also been explored as a cost-effective method for determining some bisphenols. nih.govresearchgate.netmdpi.com
The performance of these analytical methods is validated through parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates.
Table 1: Performance of Analytical Methods for Bisphenol Detection in Water Samples
| Analyte(s) | Method | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Bisphenol A | Graphene@Fe3O4 MDSPE-HPLC | Spiked Water | 0.1 | - | 88.19 - 99.56 | dphen1.com |
| Four Bisphenols | Polydopamine-coated Fe3O4 MSPE-HPLC | Environmental Water | 0.030 - 0.043 | 0.10 - 0.14 | 92 - 105 | rsc.org |
| Bisphenol A | SPE-HPLC-FLD | Drinking Water | - | - | >90 | sigmaaldrich.com |
| Multiple EDCs | UPLC-MS/MS | Drinking & Source Water | - | - | - | nih.gov |
Table 2: Performance of Analytical Methods for Bisphenol Detection in Solid Samples
| Analyte(s) | Method | Matrix | LOQ (µg/kg) | Recovery (%) | Reference |
| Bisphenol F, Bisphenol A, Tetrabromobisphenol A | Ultrasonic Extraction LC-MS/MS | Drinking Water Supply Materials | 3.5 - 62 | 84.0 - 119.3 | epa.gov |
| Six Bisphenols | GC-MS/MS | Paper | - | >40 | dphen1.com |
| 4-CP, 2,4-DCP, BPA | GC-MS | Prawn | 0.0015 - 0.0364 (LOD) | - | nih.gov |
Viii. Computational and Theoretical Chemistry of 4,4 Cyclohexylidene Bisphenol
Molecular Modeling and Simulation of Structure and Reactivity
Molecular modeling and simulation are powerful tools to investigate the three-dimensional structure of 4,4-cyclohexylidene bisphenol and to simulate its dynamic behavior. Techniques such as molecular mechanics and molecular dynamics (MD) are employed to explore the molecule's potential energy surface and predict its stable conformations.
MD simulations, for instance, can model the behavior of BPZ in a polymeric matrix or in solution. By simulating the interactions between BPZ molecules and other surrounding molecules over time, researchers can predict macroscopic properties. For example, simulations of similar bisphenols, like bisphenol F epoxy resins, have been used to study their degradation processes under high-energy particle impact, providing insights into material stability. mdpi.comnih.gov Such simulations can reveal how the molecular structure is affected by external stimuli, including temperature and pressure, which is critical for understanding the material's performance under various conditions.
Furthermore, molecular modeling can be used to study the reactivity of the hydroxyl groups on the phenol (B47542) rings. By calculating properties such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for chemical reactions, such as polymerization.
A summary of typical parameters used in molecular dynamics simulations for polymers based on bisphenols is presented in the table below.
| Simulation Parameter | Typical Value/Setting | Purpose |
| Force Field | COMPASS, PCFF | To describe the potential energy of the system as a function of atomic coordinates. |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | To control thermodynamic variables like temperature and pressure during the simulation. |
| Temperature | 298 K (Room Temperature) or higher | To simulate the system at relevant operational or processing temperatures. |
| Time Step | 1.0 fs | The interval between successive calculations of forces and positions. |
| Simulation Duration | 1-100 ns | The total time the system is simulated to observe molecular motions and interactions. |
Conformational Analysis of the Cyclohexylidene Moiety
Conformational analysis of the cyclohexylidene moiety involves determining the relative energies of its different spatial arrangements and the energy barriers for interconversion. This can be achieved through computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). These studies can precisely calculate the bond lengths, bond angles, and dihedral angles of the most stable conformers.
Below is a table summarizing the expected relative energies of the principal conformations of a substituted cyclohexane (B81311) ring.
| Conformation | Relative Energy (kcal/mol) | Key Structural Features |
| Chair | 0 | Most stable, staggered arrangement of all C-C bonds, minimizing torsional strain. |
| Twist-Boat | 5.5 | More flexible than the boat, less stable than the chair. |
| Boat | 6.9 | Less stable due to eclipsing C-C bonds and steric hindrance between "flagpole" hydrogens. |
| Half-Chair | 10.8 | Transition state between the chair and twist-boat conformations. |
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving this compound, most notably polymerization reactions. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and determining the activation energies for each step.
For example, in the synthesis of polycarbonates or polyesters from BPZ, quantum chemical studies can model the reaction between the hydroxyl groups of BPZ and other monomers like phosgene (B1210022) or dicarboxylic acids. By calculating the energy profile of the reaction, researchers can understand the factors that control the reaction rate and selectivity. Theoretical studies on similar compounds have utilized DFT methods like B3LYP and B3PW91 to investigate molecular structure, bonding, and heats of formation. mdpi.comdntb.gov.ua
These studies can also shed light on the role of catalysts in polymerization reactions. By modeling the interaction of the catalyst with the reactants, it is possible to understand how the catalyst lowers the activation energy and facilitates the reaction. This knowledge is crucial for optimizing reaction conditions and developing more efficient catalytic systems.
The table below presents typical quantum chemical parameters that can be calculated to understand the reactivity of this compound.
| Calculated Parameter | Computational Method | Significance |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Mulliken Atomic Charges | DFT, Hartree-Fock | Provides insight into the charge distribution and identifies electrophilic and nucleophilic sites. |
| Bond Dissociation Energy | DFT, MP2 | Predicts the likelihood of specific bonds breaking during a reaction. |
| Transition State Energy | DFT (e.g., QST2/QST3) | Determines the activation energy and the rate-determining step of a reaction. |
Predictive Modeling for Polymerization Behavior
Predictive modeling, including Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, can be used to forecast the properties of polymers derived from this compound based on its molecular structure. These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and experimental properties.
For polymerization, predictive models can estimate properties such as the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymer. By generating a set of molecular descriptors for BPZ and using them as input for a pre-established QSPR model, it is possible to predict the properties of the corresponding polymer without synthesizing it. This approach significantly accelerates the materials discovery process.
For instance, mathematical models have been developed to analyze the kinetics of solid-state polymerization of bisphenol A polycarbonate, a structurally similar polymer. researchgate.net These models can calculate the evolution of polymer chain length distributions under various reaction conditions, providing valuable insights into how processing parameters affect the final material. researchgate.net QSAR models have also been employed to compare the potential effects of various bisphenol analogues. oup.com
The development of such models for BPZ-based polymers would involve the following steps:
Data Collection: Gathering experimental data on the properties of a series of polymers synthesized from BPZ and its derivatives.
Descriptor Calculation: Calculating a wide range of molecular descriptors for the repeating unit of each polymer.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the experimental properties.
Model Validation: Testing the predictive power of the model on an independent set of polymers.
This predictive capability allows for the virtual screening of potential new monomers and the rational design of polymers with tailored properties.
Ix. Emerging Research Frontiers and Future Perspectives
Development of Next-Generation Functional Materials
Researchers are actively investigating 4,4'-cyclohexylidenebisphenol as a key building block for next-generation functional materials with tailored properties for specific high-performance applications. The bulky and rigid cyclohexyl group in its structure imparts desirable characteristics such as high thermal stability and enhanced mechanical strength to the resulting polymers.
One promising area of research is the synthesis of novel polyesters and polycarbonates. For instance, poly(4,4'-cyclohexylidene bisphenol oxalate) has been synthesized and demonstrated as a potential candidate for the solid-phase extraction of DNA. researchgate.netnih.gov This material offers a simple, cost-effective, and environmentally friendly approach compared to traditional methods. researchgate.net The efficiency of DNA extraction using this polymer is dependent on factors like the amount of polymer used and the type of binding buffer, with Guanidine Hydrochloride (GuHCl) buffer showing promising results. researchgate.net
The development of high-performance polymers, such as polyarylates containing phthalazinone moieties, is another active field. These polymers exhibit excellent thermal resistance and are synthesized via interfacial polymerization. scispace.com Research into polymers derived from bisphenol derivatives and perfluorinated aromatic compounds has also yielded materials with high thermal stability and good solubility, making them suitable for applications like engineering plastics and membrane materials. researchgate.net These polymers can be cast into robust films and show potential for use as proton-exchange membranes in fuel cells. researchgate.net
The incorporation of 4,4'-cyclohexylidenebisphenol into polymer structures is a key strategy for creating materials with superior properties, as detailed in the table below.
| Polymer Type | Key Monomers | Noteworthy Properties | Potential Applications |
| Poly(4,4'-cyclohexylidene bisphenol oxalate) | 4,4'-cyclohexylidenebisphenol, Oxalyl chloride | High efficiency for DNA extraction, Cost-effective synthesis | Solid-phase extraction of DNA, Biomedical diagnostics researchgate.netnih.gov |
| Polyarylates | 2,4-(4-hydroxyphenyl)-2,3-phthalazin-1-one, Isophthaloyl dichloride, Terephthaloyl dichloride | Excellent thermal resistance | High-performance plastics scispace.com |
| Fluorinated Poly(arylene ether)s | Bisphenol derivatives (e.g., BAF), Perfluorinated aromatic compounds (e.g., PFBP) | High thermal stability, Good solubility, Forms robust films | Engineering plastics, Proton-exchange membranes for fuel cells researchgate.net |
Sustainable Synthesis and Green Chemical Engineering
In line with the growing emphasis on sustainable industrial practices, research is underway to develop greener synthesis routes for 4,4'-cyclohexylidenebisphenol and its derivatives. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are guiding these efforts. researchgate.netresearchgate.net Key goals include maximizing atom economy, using safer solvents, and increasing energy efficiency. researchgate.net
One approach is the exploration of bio-based feedstocks and catalysts to replace petroleum-derived starting materials and harsh chemical reagents. While specific research on the green synthesis of 4,4'-cyclohexylidenebisphenol is emerging, broader trends in polymer chemistry, such as the development of bisphenol A (BPA)-free polycarbonates from cyclic carbonates using metal-free organic catalysts, highlight a move towards more sustainable polymer production. rsc.org These efforts are crucial for minimizing the environmental footprint associated with the manufacturing of polymers derived from bisphenols.
The application of green chemistry principles to the synthesis of 4,4'-cyclohexylidenebisphenol-based materials can be summarized as follows:
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Prevention of Waste | Designing synthesis routes with high atom economy. | Reduced generation of byproducts and waste streams. researchgate.net |
| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents or solvent-free conditions. | Minimized environmental pollution and health hazards. researchgate.net |
| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials. | Reduced reliance on fossil fuels and a more sustainable carbon cycle. |
| Catalysis | Employing selective and reusable catalysts over stoichiometric reagents. | Increased reaction efficiency and reduced waste. researchgate.net |
Mechanistic Understanding of Polymerization and Material Performance
A fundamental understanding of the polymerization mechanisms involving 4,4'-cyclohexylidenebisphenol is critical for controlling the structure and, consequently, the performance of the resulting materials. Research in this area focuses on studying the kinetics and thermodynamics of polymerization reactions, such as polycondensation.
For example, the synthesis of poly(4,4'-cyclohexylidene bisphenol oxalate) involves a condensation reaction between 4,4'-cyclohexylidenebisphenol and oxalyl chloride. nih.gov The reaction conditions, including temperature, solvent, and the presence of an acid scavenger like pyridine (B92270), play a crucial role in determining the molecular weight and properties of the final polymer. nih.gov
Understanding the relationship between the molecular architecture and the macroscopic properties of these polymers is a key objective. The rigid cyclohexylidene group is known to enhance the glass transition temperature (Tg) and thermal stability of polymers. By systematically varying comonomers and polymerization conditions, researchers can tailor material properties such as mechanical strength, thermal resistance, and solubility to meet the demands of specific applications. nih.govnih.gov
Advanced Analytical Techniques for In-Depth Characterization
The comprehensive characterization of 4,4'-cyclohexylidenebisphenol and its polymeric derivatives relies on a suite of advanced analytical techniques. These methods are essential for elucidating the chemical structure, morphology, thermal properties, and performance of these materials.
Commonly employed techniques include:
Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. researchgate.netresearchgate.net
Thermal Analysis: Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are used to evaluate the thermal stability and degradation behavior of the polymers. researchgate.net Differential scanning calorimetry (DSC) is employed to determine thermal transitions like the glass transition temperature. nih.gov
Microscopy: Scanning electron microscopy (SEM) is utilized to examine the surface morphology and microstructure of the synthesized polymers. researchgate.net
Chromatography: High-performance liquid chromatography (HPLC) and size exclusion chromatography (SEC) are used to determine the purity of the monomer and the molecular weight distribution of the polymers, respectively. nih.govnih.gov
Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying trace amounts of bisphenols and their degradation products. sigmaaldrich.com
The table below summarizes the key analytical techniques and the information they provide for the characterization of 4,4'-cyclohexylidenebisphenol and its polymers.
| Analytical Technique | Information Obtained | Reference |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups in the monomer and polymer. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure. | researchgate.net |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. | researchgate.net |
| Scanning Electron Microscopy (SEM) | Characterization of surface morphology and microstructure. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis and separation of components. | nih.gov |
| Mass Spectrometry (MS) | Identification and quantification of compounds, structural analysis. | sigmaaldrich.com |
Future research will likely involve the application of even more sophisticated and coupled techniques to gain deeper insights into the structure-property relationships of materials derived from 4,4'-cyclohexylidenebisphenol, paving the way for the rational design of new functional materials.
Q & A
Q. What are the challenges in scaling up silica nanocomposite synthesis for industrial DNA extraction kits?
- Critical factors :
- Homogeneity : Aggregation of silica nanoparticles at >15% content reduces reproducibility.
- Cost : In situ polymerization is 30% more expensive than direct mixing .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
